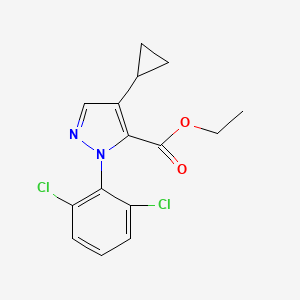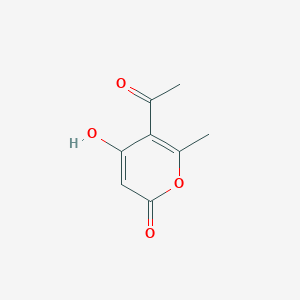
2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- is a heterocyclic compound that belongs to the pyranone family. It is characterized by a six-membered ring containing one oxygen atom and a ketone group. This compound is known for its diverse biological activities and is used in various scientific research fields, including chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- can be achieved through several methods. One common approach involves the cyclization of tricarbonyl compounds. For instance, the reaction of malonyl chloride with methyl acetoacetate yields 2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- in a 58% yield . Another method involves the reaction of stable ketenes with dicarbonyl compounds .
Industrial Production Methods
Industrial production of 2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- typically involves the use of multicomponent reactions (MCRs) due to their high efficiency, atom economy, and green reaction conditions. These reactions often use substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
化学反応の分析
Types of Reactions
2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted pyranones and pyrimidines. For example, the reaction with phenylglyoxal hydrate and 1,3-dimethylbarbituric acid yields a pyrimidine derivative .
科学的研究の応用
2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- has a wide range of scientific research applications:
作用機序
The mechanism of action of 2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- involves its interaction with specific molecular targets. For instance, it inhibits the InhA enzyme, which is involved in the type II fatty acid biosynthesis pathway of Mycobacterium tuberculosis. This inhibition disrupts the synthesis of the mycobacterial cell wall, leading to the death of the bacteria .
類似化合物との比較
Similar Compounds
3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one: This compound is structurally similar and shares similar biological activities.
2-Acetylbutyrolactone: Another related compound with similar synthetic routes and applications.
Uniqueness
2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- is unique due to its specific inhibitory action on the InhA enzyme, making it a promising candidate for antitubercular drug development .
特性
分子式 |
C8H8O4 |
|---|---|
分子量 |
168.15 g/mol |
IUPAC名 |
5-acetyl-4-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C8H8O4/c1-4(9)8-5(2)12-7(11)3-6(8)10/h3,10H,1-2H3 |
InChIキー |
ZJUDDTBXZZUHKK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC(=O)O1)O)C(=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

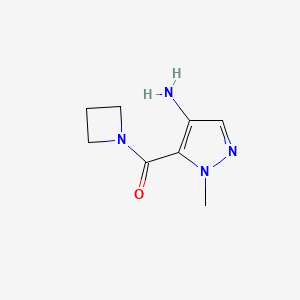


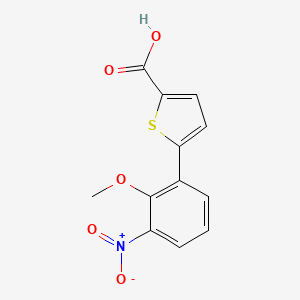



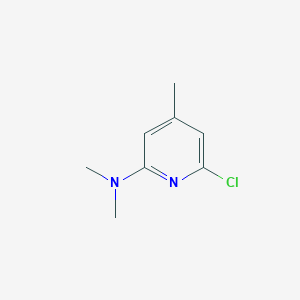
![N-(3-bromophenyl)-6-methoxypyrido[3,4-d]pyrimidin-4-amine](/img/structure/B8594852.png)



